tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate
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Overview
Description
(E)-tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N2O2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanoallyl compounds under specific conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with 3-cyanoallyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(E)-tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate derivatives
- Other piperidine derivatives
Uniqueness
(E)-tert-Butyl 4-(3-cyanoallyl)piperidine-1-carboxylate is unique due to its specific structure and the presence of both cyano and tert-butyl groups. These functional groups confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-cyanoprop-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h4-5,12H,6-8,10-11H2,1-3H3/b5-4+ |
InChI Key |
XFIXLFYLNVRVQK-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=CC#N |
Origin of Product |
United States |
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